Superior Ligand Efficiency vs. 1-Benzhydryl Analog in sEH Pharmacophore Models
Despite a lack of head-to-head sEH IC50 data, the target compound's lower molecular weight (312.4 g/mol) compared to its 1-benzhydryl analog (396.5 g/mol) [1] translates to a higher predicted ligand efficiency (LE) for a given potency. In sEH inhibitor optimization, a high LE (>0.4) is prioritized to maintain drug-like properties. Assuming equipotent binding affinity (common for 1,3-disubstituted ureas where the urea group is the primary pharmacophore [2]), the cyclohexyl variant's LE would be calculated as higher due to the smaller heavy atom count. This advantage directly impacts procurement decisions for fragment-based screening libraries or lead optimization campaigns focused on oral bioavailability.
| Evidence Dimension | Ligand Efficiency Index (potential) |
|---|---|
| Target Compound Data | Molecular Weight: 312.4 g/mol; 23 heavy atoms. |
| Comparator Or Baseline | 1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea; Molecular Weight: 396.5 g/mol; 30 heavy atoms. |
| Quantified Difference | Molecular weight is 84.1 g/mol lower (21.2% reduction). Heavy atom count is reduced by 7. |
| Conditions | Calculated from molecular formula C19H24N2O2 (target) vs C26H24N2O2 (comparator). |
Why This Matters
A significantly lower molecular weight for a core pharmacophore allows for greater flexibility in subsequent structural elaboration without violating Lipinski's Rule of Five, a critical advantage in lead optimization.
- [1] PubChem. (2025). 1-Cyclohexyl-3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]urea, CID 56764182. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1351654-29-9. View Source
- [2] Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology, 63(9), 1599-1608. DOI: 10.1016/S0006-2952(02)00952-8. View Source
